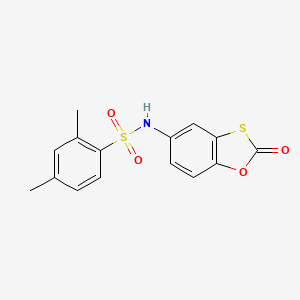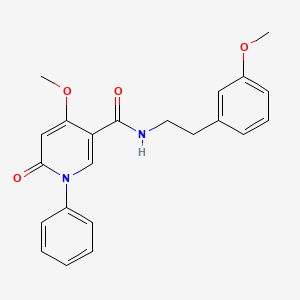![molecular formula C23H15N3 B2576732 8-[6-(Chinolin-8-yl)pyridin-2-yl]chinolin CAS No. 914090-70-3](/img/structure/B2576732.png)
8-[6-(Chinolin-8-yl)pyridin-2-yl]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is a complex organic compound that features a unique structure combining quinoline and pyridine moieties
Wissenschaftliche Forschungsanwendungen
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
- The primary targets of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline are specific proteins or receptors within cells. Unfortunately, specific targets for this compound have not been widely reported in the literature .
Target of Action
Pharmacokinetics
- The compound’s lipophilicity allows it to diffuse easily into cells . It likely distributes throughout tissues due to its lipophilic nature. Metabolic enzymes may modify the compound, leading to metabolites. Elimination occurs primarily through renal or hepatic routes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with pyridine derivatives under specific reaction conditions. For instance, the reaction may involve the use of catalysts such as palladium or other transition metals to facilitate the coupling of the two heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, environmentally friendly techniques, such as catalyst-free synthesis, are being explored to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline or pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-di(quinolin-8-yl)pyridine: This compound has a similar structure but with two quinoline moieties attached to the pyridine ring.
8-(Pyridin-2-yl)quinolin-7-ol: This compound features a hydroxyl group on the quinoline ring, which can affect its chemical properties and reactivity.
Uniqueness
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is unique due to its specific arrangement of quinoline and pyridine rings, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
8-(6-quinolin-8-ylpyridin-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCRCENCVUTAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)





![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)




